molecular formula C18H14Cl2N2S B2644244 4-Chloro-6-(((4-chlorobenzyl)thio)methyl)-2-phenylpyrimidine CAS No. 339279-19-5

4-Chloro-6-(((4-chlorobenzyl)thio)methyl)-2-phenylpyrimidine

Cat. No.: B2644244
CAS No.: 339279-19-5
M. Wt: 361.28
InChI Key: SVLGWAUBMFMJJQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(((4-chlorobenzyl)thio)methyl)-2-phenylpyrimidine is a synthetic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group, a chloromethyl group, and a 4-chlorobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(((4-chlorobenzyl)thio)methyl)-2-phenylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 2-phenyl-4,6-dichloropyrimidine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(((4-chlorobenzyl)thio)methyl)-2-phenylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions.

    Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-Chloro-6-(((4-chlorobenzyl)thio)methyl)-2-phenylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(((4-chlorobenzyl)thio)methyl)-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Shares a similar pyrimidine core but with different substituents.

    4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl: Another compound with a pyrimidine ring and various substituents.

Uniqueness

4-Chloro-6-(((4-chlorobenzyl)thio)methyl)-2-phenylpyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2S/c19-15-8-6-13(7-9-15)11-23-12-16-10-17(20)22-18(21-16)14-4-2-1-3-5-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLGWAUBMFMJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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